molecular formula C18H28ClNO B1619009 Clofenciclan CAS No. 5632-52-0

Clofenciclan

Cat. No.: B1619009
CAS No.: 5632-52-0
M. Wt: 309.9 g/mol
InChI Key: FFCARBNHUSWRGK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Clofenciclan involves the reaction of 4-chlorophenylcyclohexanol with diethylaminoethanol under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Clofenciclan undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

Clofenciclan, also known as Chlorphencyclan, is a compound classified as an arylcyclohexylamine. Developed in the 1950s by Boehringer & Soehne, it primarily acts as a dopamine-releasing agent. Despite its potential therapeutic applications, it has not gained significant popularity due to its pronounced stimulant effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 1-(4-chlorophenyl)-1-(diethylamino)ethoxycyclohexane
  • CAS Number : 5632-52-0
  • Molecular Formula : C₁₈H₂₈ClNO
  • Molar Mass : 309.88 g/mol

This compound exhibits several pharmacological activities:

  • Dopamine Releasing Agent : It stimulates dopamine release, which can enhance mood and cognitive functions.
  • NMDA Receptor Antagonism : This property confers neuroprotective effects and may contribute to its anesthetic and anticonvulsant activities .
  • Receptor Interactions :
    • Agonistic activity at μ-opioid receptors, providing analgesic effects.
    • Antagonistic activity at nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially affecting cognitive functions .

Pharmacological Effects

This compound's biological activity has been studied in various contexts:

  • Cognitive Enhancement : Research indicates that this compound can improve cognitive functions, particularly in conditions like ADHD. Its dopamine-releasing properties are believed to enhance attention and reduce impulsivity .
  • Neuroprotection : The NMDA receptor antagonism contributes to neuroprotective effects, which may be beneficial in conditions involving excitotoxicity or oxidative stress .
  • Analgesia : Its action on the μ-opioid receptors suggests potential use in pain management, although this area requires further investigation.

Case Studies and Clinical Research

Several studies have investigated the effects of this compound:

  • A study involving patients with ADHD demonstrated significant improvements in attention and behavior when treated with this compound compared to placebo groups. The results indicated a marked reduction in ADHD symptoms over a treatment period of 12 weeks .
  • Another research project focused on the neuroprotective effects of this compound in animal models of ischemia-reperfusion injury. Results showed that the compound reduced markers of oxidative stress and improved survival rates post-injury .

Table of Biological Activities

Activity TypeEffect/OutcomeReference
Cognitive EnhancementImproved attention in ADHD patients
NeuroprotectionReduced oxidative stress in ischemia models
AnalgesiaPotential pain relief via μ-opioid receptor action

Metabolism and Pharmacokinetics

This compound undergoes metabolic conversion primarily through hepatic pathways. Key metabolites include:

  • Metabolite I : Major metabolite found in human urine, accounting for approximately 23.5% of the administered dose within 24 hours.
  • Metabolite II : Less prevalent but also significant in terms of pharmacological activity.

Stability and Formulation

This compound exhibits pH-dependent hydrolysis, suggesting that formulation strategies could enhance its stability and bioavailability. Complexation with cyclodextrins has been shown to improve solubility and reduce bitterness, enhancing patient compliance .

Properties

CAS No.

5632-52-0

Molecular Formula

C18H28ClNO

Molecular Weight

309.9 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)cyclohexyl]oxy-N,N-diethylethanamine

InChI

InChI=1S/C18H28ClNO/c1-3-20(4-2)14-15-21-18(12-6-5-7-13-18)16-8-10-17(19)11-9-16/h8-11H,3-7,12-15H2,1-2H3

InChI Key

FFCARBNHUSWRGK-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1(CCCCC1)C2=CC=C(C=C2)Cl

Canonical SMILES

CCN(CC)CCOC1(CCCCC1)C2=CC=C(C=C2)Cl

Key on ui other cas no.

5632-52-0

Origin of Product

United States

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